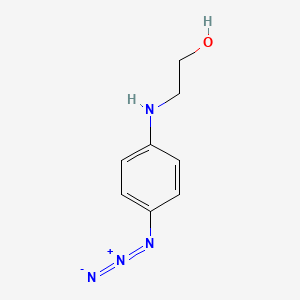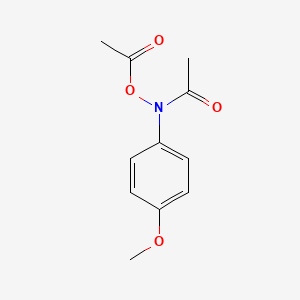
N-(Acetyloxy)-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Acetyloxy)-N-(4-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an acetyloxy group and a methoxyphenyl group attached to the nitrogen atom of the acetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyloxy)-N-(4-methoxyphenyl)acetamide typically involves the reaction of 4-methoxyaniline with acetic anhydride in the presence of a catalyst. The reaction conditions may include:
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Common catalysts include acids such as sulfuric acid or bases like pyridine.
Solvent: Solvents such as dichloromethane or ethanol are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors may also be employed for more efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(Acetyloxy)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyloxy group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxylated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(Acetyloxy)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group may undergo hydrolysis to release acetic acid, which can then interact with biological pathways. The methoxyphenyl group may also play a role in binding to target molecules and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-(Acetyloxy)-N-phenylacetamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
N-(Acetyloxy)-N-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of a methoxy group, which can influence its chemical properties and applications.
Uniqueness
N-(Acetyloxy)-N-(4-methoxyphenyl)acetamide is unique due to the presence of both the acetyloxy and methoxyphenyl groups, which confer specific chemical and biological properties. The methoxy group can enhance its solubility and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
116505-01-2 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
(N-acetyl-4-methoxyanilino) acetate |
InChI |
InChI=1S/C11H13NO4/c1-8(13)12(16-9(2)14)10-4-6-11(15-3)7-5-10/h4-7H,1-3H3 |
InChI Key |
NHMXGELHPSBFGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Chloro-4-[(E)-(3-chlorophenyl)diazenyl]-1,3-diphenyl-1H-pyrazole](/img/structure/B14295538.png)

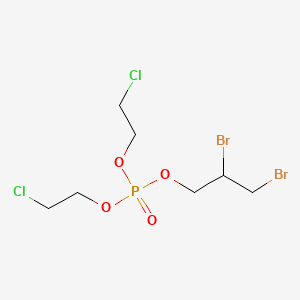
![[3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate;methanesulfonic acid](/img/structure/B14295550.png)
![4-[2-(2-Ethoxyethoxy)ethoxy]benzaldehyde](/img/structure/B14295552.png)

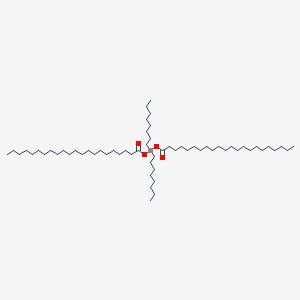

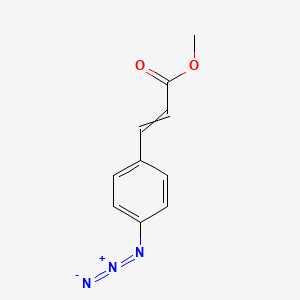
![(NE)-N-[2,3-bis(hydroxyimino)inden-1-ylidene]hydroxylamine](/img/structure/B14295578.png)
